(R)-Flumequine

Chiral Pharmacokinetics Veterinary Pharmacology Enantioselective Metabolism

Racemic flumequine cannot substitute for (R)-Flumequine in chiral analysis due to documented enantioselective pharmacokinetics (11.2 h vs. 12.4 h half-life in fish) and preferential environmental degradation of the R-enantiomer in sediment. Researchers requiring accurate quantification of enantiomer-specific residues, chiral separation method development, or controlled enantioselective biotransformation studies need the pure R-enantiomer as a discrete analytical reference. - Enables accurate LC-MS/MS method calibration for enantiomer-specific residue depletion studies in food-producing animals. - Serves as a retention time marker and system suitability standard for chiral HPLC/UPLC method development. - Provides a pure substrate for controlled investigations of enantioselective microbial metabolism and metabolite identification. Supplied with comprehensive Certificates of Analysis. Standard international B2B shipping available; inquire for custom synthesis and bulk quantities.

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
CAS No. 215178-95-3
Cat. No. B121472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Flumequine
CAS215178-95-3
Synonyms(5R)-9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid; 
Molecular FormulaC14H12FNO3
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
InChIKeyDPSPPJIUMHPXMA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Flumequine: Chiral Fluoroquinolone Antibiotic Overview


(R)-Flumequine (CAS: 215178-95-3) is the R-enantiomer of the racemic first-generation fluoroquinolone antibiotic flumequine [1]. Defined as (5R)-9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, it is one of two stereoisomers possessing a single chiral center [2]. Flumequine is a broad-spectrum synthetic chemotherapeutic agent that inhibits bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription [3]. While primarily used in veterinary medicine for treating enteric and urinary tract infections in poultry, calves, and aquaculture species [4], the increasing recognition of enantioselective differences in biological activity and environmental behavior has driven demand for the pure enantiomer as an analytical standard, chiral resolution reference, and specialized research tool [5].

Why Generic Substitution Fails: Enantioselectivity Barrier


Generic substitution or the use of racemic flumequine in place of (R)-flumequine is scientifically invalid due to fundamental differences in enantioselective behavior. Although the R- and S-enantiomers share identical physicochemical properties in achiral environments, they exhibit divergent behavior in biological systems and chiral matrices [1]. Studies have demonstrated that the antibacterial activity of flumequine enantiomers is significantly different [2], with distinct pharmacokinetic profiles observed in vivo. In red sea bream, the half-lives of S-(-)-FLU and R-(+)-FLU were 12.4 h and 11.2 h respectively, and plasma concentrations of S-(-)-FLU consistently exceeded those of R-(+)-FLU following intragastric administration [2]. Furthermore, environmental fate studies reveal that R-(+)-FLU undergoes preferential degradation in sediment under non-sterilized conditions, indicating enantioselective microbial metabolism [3]. These differences render the racemate an unsuitable surrogate for applications requiring chiral purity, including analytical method development, environmental monitoring, and enantioselective pharmacology studies.

(R)-Flumequine: Quantitative Evidence for Research Decisions


In Vivo Pharmacokinetics: Half-Life and Plasma Concentration

The pharmacokinetic behavior of (R)-flumequine differs quantitatively from its S-enantiomer in vivo, a critical factor for studies involving enantioselective drug disposition. In a study of red sea bream following intragastric administration, the elimination half-life (t₁/₂) of R-(+)-FLU was 11.2 h, compared to 12.4 h for S-(-)-FLU [1]. Additionally, the plasma concentration of S-(-)-FLU remained consistently higher than that of R-(+)-FLU throughout the observation period [1].

Chiral Pharmacokinetics Veterinary Pharmacology Enantioselective Metabolism

Environmental Fate: Preferential Microbial Degradation

(R)-Flumequine exhibits significantly different environmental persistence compared to the S-enantiomer due to enantioselective microbial degradation. Under non-sterilized sediment conditions, R-(+)-FLU was preferentially degraded relative to S-(-)-FLU [1]. Degradation kinetics followed a pseudo-first-order model, and the observed enantioselectivity was attributed to microorganism-mediated metabolism [1]. Additionally, adsorption studies revealed that the individual enantiomers S-(-)-FLU and R-(+)-FLU exhibit higher sediment adsorption capacity than the racemate, with pH values of the sediment determining the extent of adsorption [2].

Environmental Chemistry Chiral Pollutant Fate Sediment Microbiology

Chiral Recognition: Differential Binding Affinity

(R)-Flumequine and its S-enantiomer exhibit distinct molecular interactions with chiral selectors, a property exploitable for analytical method development. In computational modeling studies using hydroxypropyl-β-cyclodextrin as a chiral selector, the binding affinities were calculated as −2.30 kcal/mol for the R-enantiomer and −2.40 kcal/mol for the S-enantiomer [1]. This 0.10 kcal/mol difference in binding energy translates to different retention times in chiral HPLC separations.

Chiral Chromatography Molecular Modeling Enantiomer Separation

Analytical Method Validation in Environmental Matrices

Validated analytical methods for the quantification of (R)-flumequine in environmental matrices have been established with defined performance parameters. For S-(-)-flumequine and R-(+)-flumequine in water samples, the limit of detection (LOD) is 2.5 μg/kg and the limit of quantification (LOQ) is 8.0 μg/kg, with recovery rates ranging from 81.0% to 82.8% [1]. In sediment samples, the LOD and LOQ values for both enantiomers are 5 μg/kg and 15 μg/kg respectively, with recovery rates between 73.6% and 77.5% [1].

Analytical Chemistry Method Validation Environmental Monitoring

(R)-Flumequine: Validated Research and Industrial Applications


Pharmacokinetic and Residue Depletion Studies

(R)-Flumequine serves as an essential reference standard for quantifying enantiomer-specific pharmacokinetic parameters and residue depletion profiles in food-producing animals. The documented 1.2 h difference in half-life between R- and S-enantiomers in fish [1] necessitates the use of pure enantiomer standards for accurate LC-MS/MS method calibration. Researchers investigating tissue distribution, withdrawal periods, or enantiomer inversion in vivo require (R)-flumequine as a discrete analytical reference rather than racemic mixtures to meet regulatory data quality requirements.

Chiral Pollutant Monitoring in Aquaculture

The demonstrated preferential degradation of R-(+)-FLU in microbially active sediments [1] positions (R)-flumequine as a critical standard for environmental monitoring programs. Studies assessing antibiotic persistence, metabolite identification, or enantiomeric fraction (EF) changes in contaminated sediments require pure (R)-flumequine for accurate quantification. The compound enables precise tracking of enantioselective transformation pathways and supports environmental risk assessments that must account for differential persistence of chiral pollutants in aquaculture and agricultural runoff scenarios [2].

Chiral Chromatography Method Development

(R)-Flumequine is a valuable tool for developing and validating chiral separation methods applicable to fluoroquinolone analysis. The computationally validated difference in binding affinity to hydroxypropyl-β-cyclodextrin (−2.30 kcal/mol for R vs. −2.40 kcal/mol for S) [1] provides a foundation for optimizing chiral HPLC and UPLC conditions. Analytical chemists utilize pure (R)-flumequine as a retention time marker, system suitability standard, and method validation reference when developing enantioselective assays for veterinary drug residues, pharmaceutical quality control, or forensic toxicology applications.

Microbial Transformation Pathway Studies

The observed enantioselective microbial degradation of R-(+)-FLU in sediment [1] supports the use of (R)-flumequine in fundamental studies of chiral xenobiotic metabolism. Researchers investigating the enzymatic basis of stereoselective biotransformation, the identification of enantiomer-specific metabolites such as decarboxylate and dihydroxylation products [2], or the evolution of microbial communities under selective pressure of chiral antibiotics require pure enantiomer substrates to design controlled, interpretable experiments.

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